molecular formula C11H16 B14720196 1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- CAS No. 17635-75-5

1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)-

Cat. No.: B14720196
CAS No.: 17635-75-5
M. Wt: 148.24 g/mol
InChI Key: QEGYVNCZOFKWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- is an organic compound with a unique structure characterized by a seven-membered ring containing three double bonds and a tert-butyl group at the 7th position. This compound is a derivative of cycloheptatriene and is known for its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated cycloheptane derivatives.

    Substitution: Halogenated cycloheptatriene derivatives.

Scientific Research Applications

1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- involves its interaction with molecular targets through its reactive double bonds and tert-butyl group. These interactions can lead to the formation of covalent bonds with other molecules, influencing various biochemical pathways. The compound’s reactivity is primarily driven by the electron-rich double bonds, which can participate in electrophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Cycloheptatriene: The parent compound without the tert-butyl group.

    7,7-Dimethyl-1,3,5-cycloheptatriene: A similar compound with two methyl groups at the 7th position.

    1,3,5-Cycloheptatriene, 7-ethyl-: A derivative with an ethyl group at the 7th position.

Uniqueness

1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties

Properties

CAS No.

17635-75-5

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

7-tert-butylcyclohepta-1,3,5-triene

InChI

InChI=1S/C11H16/c1-11(2,3)10-8-6-4-5-7-9-10/h4-10H,1-3H3

InChI Key

QEGYVNCZOFKWNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.